4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid
Overview
Description
4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid is an organic compound that features both an imidazole ring and a butanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical properties to the molecule.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . These can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that the solubility of imidazole derivatives in water and other polar solvents can influence their action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often involving aryl halides and a suitable catalyst.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of oxidation and reduction reactions, starting from a suitable precursor such as a diketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diketone moiety to a diol.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring attached to a phenol group.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate: An imidazole derivative with additional phenyl and benzoate groups.
1-(4-Hydroxyphenyl)imidazole: Similar structure with a hydroxyl group on the phenyl ring.
Uniqueness
4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid is unique due to the presence of both the imidazole ring and the butanoic acid moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-imidazol-1-ylphenyl)-2,4-dioxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-11(7-12(17)13(18)19)9-1-3-10(4-2-9)15-6-5-14-8-15/h1-6,8H,7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOSHZKYVCDNHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(=O)O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377998 | |
Record name | 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105356-71-6 | |
Record name | 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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